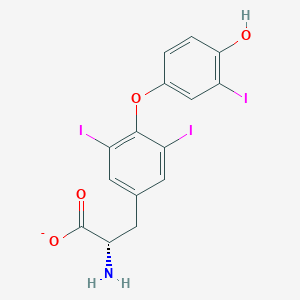

3,3',5-triiodo-L-thyroninate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11I3NO4- |

|---|---|

Molecular Weight |

649.96 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/p-1/t12-/m0/s1 |

InChI Key |

AUYYCJSJGJYCDS-LBPRGKRZSA-M |

SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of 3,3 ,5 Triiodo L Thyroninate

Nuclear Receptor-Mediated Signaling

The primary mechanism of T3 action involves its binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. nih.govmdpi.com This interaction initiates a cascade of events leading to the regulation of target gene transcription.

Thyroid Hormone Receptor Binding and Isoform Specificity (TRα, TRβ)

T3 is the most active form of thyroid hormone, binding to thyroid hormone receptors with high affinity. mdpi.com The two major TR isoforms, TRα and TRβ, are encoded by separate genes and exhibit distinct as well as overlapping functions. frontiersin.orgembopress.org 3,3',5-triiodo-L-thyronine binds to both TRα and TRβ with high affinity. stemcell.comcaymanchem.com Studies have reported dissociation constants (Kd) in the nanomolar range, indicating a strong and specific interaction. For instance, some research indicates a Kd of 0.06 nM for both TRα and TRβ, while other studies have found a Ki of 2.3 nM for both receptor isoforms. stemcell.comcaymanchem.com

The binding affinity of various T3 analogues to human TRβ1 has been characterized, with the order of affinity being T3 > D-T3 > L-thyroxine > 3,5-diiodo-L-thyronine > 3,3',5'-triiodo-L-thyronine. nih.gov Mutations in the hormone-binding domain of TRβ1, as seen in the syndrome of generalized thyroid hormone resistance, can significantly reduce T3 binding affinity by as much as 97%. nih.gov

| Parameter | TRα | TRβ |

| Binding Affinity (Kd) | 0.06 nM stemcell.com | 0.06 nM stemcell.com |

| Binding Affinity (Ki) | 2.3 nM caymanchem.com | 2.3 nM caymanchem.com |

Thyroid Hormone Response Element Recognition and DNA Binding

Thyroid hormone receptors regulate gene expression by binding to specific DNA sequences known as thyroid hormone response elements (TREs), which are typically located in the promoter regions of target genes. nih.govnih.gov TRs most commonly bind to TREs as heterodimers with the retinoid X receptor (RXR). mdpi.comnih.govdoctorlib.org In this heterodimeric configuration, RXR typically binds to the 5' half-site of the TRE, while TR binds to the 3' half-site. mdpi.comdoctorlib.org However, TRs can also bind to TREs as monomers or homodimers. mdpi.com The spacing between the half-sites of the TRE is a critical determinant for receptor binding specificity. doctorlib.org For instance, TR/RXR heterodimers preferentially bind to TREs with a direct repeat of the half-site spaced by four nucleotides. doctorlib.org The binding of T3 to the TR can enhance the formation of these TR/RXR heterodimers. doctorlib.org In vivo studies have shown that T3 induces the occupancy of both the TRE and adjacent Pit-1 binding sites in the rat growth hormone gene promoter. nih.gov

Transcriptional Regulation and Gene Expression Modulation

The binding of the T3-TR complex to a TRE initiates the modulation of target gene transcription. mdpi.com This regulation can be either positive (activation) or negative (repression), depending on the specific gene and the presence of other regulatory proteins. mdpi.com The transcriptional response to T3 is tissue-specific and depends on the array of genes regulated. nih.gov For example, in different tissues, T3 can regulate pathways related to cell signaling, the immune system, and lipid metabolism. nih.gov

The transcriptional activity of TRs is modulated by their interaction with co-regulator proteins, specifically co-activators and co-repressors. mdpi.comnih.gov

In the absence of T3, the unliganded TR, often as a heterodimer with RXR, binds to TREs and recruits a co-repressor complex. nih.govnih.govresearchgate.net This complex often includes proteins like Nuclear Receptor Co-repressor (N-CoR) or Silencing Mediator for Retinoid and Thyroid hormone Receptors (SMRT). researchgate.netals-journal.com The binding of these co-repressors leads to the repression of basal transcription of the target gene. nih.govdoctorlib.org

The binding of T3 to the TR induces a conformational change in the receptor. nih.govresearchgate.net This change causes the dissociation of the co-repressor complex and facilitates the recruitment of a co-activator complex. nih.govnih.govresearchgate.net Co-activator proteins, such as those in the p160 family (e.g., SRC-1), bind to the ligand-bound TR and enhance gene transcription. researchgate.netals-journal.com

| State | Receptor Complex | Interacting Proteins | Transcriptional Outcome |

| Unliganded (No T3) | TR/RXR Heterodimer | Co-repressors (N-CoR, SMRT) researchgate.netals-journal.com | Repression nih.govdoctorlib.org |

| Liganded (With T3) | T3-TR/RXR Heterodimer | Co-activators (p160/SRC family) researchgate.netals-journal.com | Activation nih.gov |

The recruitment of co-repressor and co-activator complexes by TRs leads to modifications of chromatin structure, which is a key mechanism for regulating gene expression. nih.gov Chromatin, the complex of DNA and histone proteins, can exist in a condensed (heterochromatin) or relaxed (euchromatin) state, which influences the accessibility of DNA to the transcriptional machinery. frontiersin.orgabcam.com

Co-repressor complexes often contain histone deacetylases (HDACs). nih.govnih.gov HDACs remove acetyl groups from histone tails, leading to a more compact chromatin structure (heterochromatin) that represses transcription. nih.govresearchgate.net

Conversely, co-activator complexes recruit histone acetyltransferases (HATs). researchgate.net HATs add acetyl groups to histone tails, which results in a more open chromatin structure (euchromatin), making the DNA more accessible for transcription to occur. nih.govresearchgate.net This process is a fundamental aspect of how T3 activates gene expression. nih.gov

While T3 typically activates gene expression through positive TREs, it can also repress transcription through negative thyroid response elements (nTREs). mdpi.comfrontiersin.org In this scenario, the unliganded TR can stimulate transcription, while the binding of T3 to the TR leads to transcriptional repression. mdpi.com The precise mechanisms of negative regulation are less understood but are crucial for the proper control of certain genes, such as those encoding thyroid-stimulating hormone (TSH) and thyrotropin-releasing hormone (TRH). frontiersin.orgals-journal.com Studies have shown that T3 can repress the expression of the Senescence Marker Protein-30 (SMP30) gene through nTREs, leading to apoptosis in breast cancer cells. nih.gov In this case, even with the recruitment of acetylated histones, the promoter activity was downregulated in the presence of T3, and this effect was enhanced by a histone deacetylase inhibitor, a characteristic of negative response elements. nih.gov

Histone Modification and Chromatin Remodeling

Cross-talk Between Signaling Pathways

The genomic and non-genomic actions of 3,3',5-triiodo-L-thyroninate are not isolated events but are intricately connected through a complex network of signaling crosstalk. nih.gov This interplay allows for a more nuanced and integrated regulation of cellular function in response to T3.

A significant point of convergence between the two pathways is the ability of non-genomic signaling cascades to modulate the activity of nuclear receptors and other transcription factors. nih.gov For example, the activation of the MAPK (ERK1/2) pathway, initiated by T3 binding to integrin αvβ3 at the cell surface, can lead to the phosphorylation of nuclear TRs. endocrine-abstracts.orgcreative-diagnostics.com This post-translational modification can alter the transcriptional activity of the receptor, thereby influencing the expression of T3-target genes.

Furthermore, the PI3K pathway, which can be activated by both plasma membrane and cytoplasmic T3 signaling, can regulate the shuttling of proteins, including TRα, between the cytoplasm and the nucleus. nih.gov This trafficking of receptors represents another layer of control over genomic signaling. The activation of PI3K can also stimulate the transcription of genes such as hypoxia-inducible factor-1α (HIF-1α), demonstrating a direct link from a non-genomic signal to a genomic outcome. nih.gov

The crosstalk is not unidirectional. The products of T3-regulated gene expression can, in turn, influence non-genomic signaling pathways. For instance, T3 can regulate the expression of components of various signaling cascades, thereby modulating the cell's responsiveness to other stimuli. bioscientifica.com

Moreover, TRs can interact with other nuclear receptor signaling pathways, such as those for peroxisome proliferator-activated receptors (PPARs) and the liver X receptor (LXR). nih.govbioscientifica.com This interaction can occur through competition for their common heterodimer partner, RXR, as well as for DNA binding sites and transcriptional co-regulators. nih.govbioscientifica.com This crosstalk is crucial for the integrated regulation of metabolic processes, including lipid and glucose metabolism. nih.gov

In essence, the signaling network of T3 is a highly integrated system where rapid, non-genomic events can fine-tune the slower, more sustained genomic responses, and vice versa. This intricate crosstalk ensures a precise and context-dependent cellular response to thyroid hormone.

Interactive Data Table: Research Findings on this compound Signaling Crosstalk

| Finding | Signaling Pathways Involved | Key Outcome |

| T3-activated MAPK (ERK1/2) phosphorylates nuclear TRs. endocrine-abstracts.orgcreative-diagnostics.com | Non-genomic (MAPK) and Genomic (TR) | Modulation of TR transcriptional activity. |

| Cytoplasmic T3/TRβ1 activates PI3K. endocrine-abstracts.orgnih.gov | Non-genomic (PI3K) and Cytoplasmic TR signaling | Post-transcriptional regulation of HIF-1α. nih.gov |

| PI3K activation can modulate the nuclear translocation of TRα. nih.gov | Non-genomic (PI3K) and Genomic (TR) | Regulation of TR availability for genomic action. |

| TRs compete with PPARs and LXR for RXR. nih.govbioscientifica.com | Genomic (TR, PPAR, LXR) | Integrated control of metabolic gene expression. nih.gov |

| T3 can induce the expression of β2-adrenergic receptor mRNA. creative-diagnostics.com | Genomic (TR) and Adrenergic signaling | Increased gluconeogenesis and glycogenolysis. creative-diagnostics.com |

Cellular and Physiological Effects of 3,3 ,5 Triiodo L Thyroninate

Cellular Proliferation and Differentiation Modulation

3,3',5-triiodo-L-thyronine plays a significant role in directing the proliferation and differentiation of various cell types, a function essential for normal development and tissue maintenance. stemcell.com

Pancreatic Beta-Cell Differentiation and Function

Research has demonstrated that T3 is a key factor in the differentiation of pancreatic beta-cells. In studies involving a human pancreatic duct cell line (hPANC-1), treatment with T3 was found to block cell growth and promote changes towards a beta-cell-like phenotype. nih.gov This was evidenced by a notable increase in insulin (B600854) synthesis and a concurrent decrease in the ductal differentiation marker, cytokeratin 19. nih.govresearchgate.net Furthermore, T3 treatment led to a time-dependent rise in the mRNA levels of insulin and GLUT2, genes critical for beta-cell function. nih.govresearchgate.net Ultimately, T3 was shown to enhance the release of insulin from these cells. nih.govresearchgate.net These findings suggest that T3 plays a vital role in the transdifferentiation of pancreatic ductal cells into cells that resemble functional pancreatic beta-cells. nih.gov Other studies have also highlighted T3's ability to promote pancreatic beta-cell differentiation from human pluripotent stem cells. stemcell.com

| Cell Line | Treatment | Key Findings | Reference |

| hPANC-1 | 3,3',5-triiodo-L-thyronine (T3) | Increased insulin synthesis, decreased cytokeratin 19, increased insulin and GLUT2 mRNA, enhanced insulin release. | nih.govresearchgate.net |

| Human Pluripotent Stem Cells | 3,3',5-triiodo-L-thyronine (T3) | Promotes differentiation into pancreatic beta-cells. | stemcell.com |

Hepatocellular Proliferation and Differentiation

The influence of T3 on liver cells is complex, involving both proliferation and differentiation. In poorly differentiated human hepatocarcinoma cells that overexpress the thyroid hormone receptor beta 1 (TRβ1), T3 has been found to stimulate proliferation. nih.gov This suggests a role for TRβ1 in the growth of these cancer cells. nih.gov Conversely, other studies indicate that T3 can have oncosuppressive properties, inhibiting the growth of hepatoma cells by extending the G1 phase of the cell cycle. frontiersin.org This effect is linked to decreased expression of cyclin-dependent kinase 2 and cyclin E, and increased expression of transforming growth factor TGF-β. frontiersin.org Furthermore, research on carcinogen-induced preneoplastic hepatic lesions in rats showed that T3-induced cell proliferation was associated with a reduction in the number of these lesions. nih.gov This suggests that under certain conditions, the proliferative effect of T3 may not necessarily promote the growth of preneoplastic lesions. nih.gov

Impact on Hematopoietic Progenitor Cell Clonogenicity

Studies on hematopoietic progenitor cells have explored their clonogenic potential in response to various factors. While direct studies on the specific impact of 3,3',5-triiodo-L-thyronine on the clonogenicity of these cells are not detailed in the provided context, research on mobilized peripheral blood CD34+ cells has shown their responsiveness to different cytokine combinations. For instance, these cells are more responsive to interleukin-3 (IL-3) and stem cell factor (SCF) combined with G-CSF or IL-3 in the presence of erythropoietin (Epo) compared to their bone marrow counterparts. nih.gov The clonogenic assays, such as those for colony-forming units (CFU), are standard methods to evaluate the proliferative and differentiation potential of hematopoietic progenitors. nih.gov

Regulation in Diverse Cell Types

The regulatory effects of 3,3',5-triiodo-L-thyronine extend to a wide variety of cell types beyond pancreatic and liver cells. T3 is recognized as essential for the growth and differentiation of numerous cells. stemcell.com For example, in pituitary cells, T3 has been shown to inhibit the transport of leucine (B10760876). stemcell.com In the context of cancer, T3 can inhibit the proliferation of pancreatic adenocarcinoma cells. stemcell.com The ubiquitous nature of thyroid hormone receptors allows T3 to exert a broad influence on cellular processes across different tissues. frontiersin.org

Apoptosis and Cell Cycle Control

3,3',5-triiodo-L-thyronine also plays a critical role in regulating programmed cell death (apoptosis) and the cell cycle.

Regulation of Apoptosis-Related Gene Expression (e.g., SMP30, Bax, Bcl-2)

T3 has been shown to induce apoptosis in certain cancer cells by modulating the expression of key apoptosis-related genes. In human breast cancer MCF-7 cells, T3 treatment leads to the downregulation of Senescence Marker Protein-30 (SMP30), a known anti-apoptotic gene. nih.gov This repression of SMP30 appears to be a crucial step in T3-induced apoptosis in these cells. nih.gov

Furthermore, in pancreatic beta-cell lines, T3 has demonstrated a protective, anti-apoptotic effect. It was found to inhibit apoptosis induced by various stressors by regulating the expression of pro- and anti-apoptotic factors of the Bcl-2 family. nih.gov Specifically, T3 influenced the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the pro-apoptotic proteins Bad and Bax. nih.gov The balance between these opposing members of the Bcl-2 family is a critical determinant of cell survival or death. mdpi.comresearchgate.net An increase in the Bax/Bcl-2 ratio is often associated with the induction of apoptosis. nih.gov

| Cell Line/System | T3 Effect | Apoptosis-Related Genes Modulated | Reference |

| Human Breast Cancer MCF-7 cells | Pro-apoptotic | Downregulation of SMP30 | nih.gov |

| Pancreatic Beta-cell lines (rRINm5F, hCM) | Anti-apoptotic | Regulation of Bcl-2, Bcl-xL, Bad, Bax, Caspase 3 | nih.gov |

Cell Cycle Phase Perturbations

The thyroid hormone 3,3',5-triiodo-L-thyronine (T3) is recognized for its essential role in the growth, differentiation, and metabolic regulation of various cell types. nih.govstemcell.com One of the mechanisms through which T3 exerts its influence is by inducing perturbations in the cell cycle. nih.gov

In a study involving a human pancreatic duct cell line (hPANC-1), treatment with T3 was found to inhibit cell growth. nih.gov This inhibition was characterized by an increase in the population of cells in the G0/G1 phase of the cell cycle. nih.gov This suggests that T3 can modulate the proliferative activity of these cells by causing an arrest in the earliest phases of cell division. nih.gov

Furthermore, in poorly differentiated human hepatocarcinoma cells that overexpress the thyroid hormone receptor β1 (TRβ1), T3 has been observed to stimulate proliferation. nih.gov This indicates that the effect of T3 on the cell cycle can be cell-type specific and dependent on the expression levels of its nuclear receptors. nih.gov The stimulation of proliferation in these cancer cells highlights the complex and context-dependent role of T3 in regulating cell cycle progression. nih.gov

These findings underscore the importance of T3 in controlling the balance between cell growth and differentiation, with its effects on the cell cycle being a key component of this regulation. nih.gov The ability of T3 to influence cell cycle phase distribution has significant implications for both normal physiological processes and the pathology of diseases such as cancer. nih.govnih.gov

Metabolic Regulation at the Cellular Level

The thyroid hormone 3,3',5-triiodo-L-thyronine (T3) is a principal regulator of the body's metabolism, exerting its influence on nearly every organ system. drugs.com It plays a critical role in modulating the basal metabolic rate and the metabolism of carbohydrates, lipids, and proteins. drugs.comwikipedia.org T3's actions are mediated through its binding to thyroid hormone receptors, which in turn regulate the transcription of specific genes involved in various metabolic pathways. patsnap.comfrontiersin.org

Lipid Metabolism Modulation (Catabolism and Lipogenesis)

T3 is a key player in the regulation of lipid metabolism, influencing both the breakdown (catabolism) and synthesis (lipogenesis) of lipids. patsnap.comwikipedia.org It stimulates the mobilization and degradation of lipids, while also promoting de novo fatty acid synthesis in the liver. frontiersin.org This dual action is crucial for maintaining lipid homeostasis. researchgate.net

Studies have shown that T3 administration can lead to a significant reduction in body weight and notable changes in lipid profiles. nih.govnih.gov For instance, in hypothyroid patients, replacement therapy with liothyronine (B1675554) resulted in decreased total cholesterol, low-density lipoprotein (LDL)-cholesterol, and apolipoprotein B levels. nih.govnih.govresearchgate.net This highlights the potent effect of T3 on lipid catabolism. nih.govnih.gov The process of breaking down triglycerides into free fatty acids and glycerol (B35011) is a fundamental step in lipid metabolism, allowing these components to be used for energy production. lumenlearning.com

The regulation of lipogenic gene expression by T3 is tissue-dependent. researchgate.net In white adipose tissue, T3 has been shown to decrease the expression of genes involved in lipogenesis. researchgate.net Conversely, in the liver, increased expression of lipogenic enzymes contributes to lipid accumulation under certain conditions. researchgate.net

Regulation of Key Metabolic Enzymes (e.g., glucose 6-phosphatase, hexokinase, mitochondrial enzymes)

T3 exerts significant control over metabolism by regulating the expression and activity of key enzymes involved in glucose and energy metabolism. patsnap.com Its influence extends to enzymes involved in gluconeogenesis, glycogenolysis, and mitochondrial function. patsnap.com

Thyroid hormones are known to enhance the rate of cellular oxidation, which is achieved in part by increasing the number and activity of mitochondria in most cells. drugs.com This leads to an upregulation of proteins involved in mitochondrial biogenesis and function, resulting in increased ATP production and energy expenditure. patsnap.com In vitro studies have demonstrated that T3 increases aerobic mitochondrial function, which in turn stimulates the synthesis and utilization of high-energy phosphates in the myocardium. drugs.com This action also stimulates myosin ATPase. drugs.com

The influence of T3 on mitochondrial enzymes is a critical aspect of its metabolic regulation. By directly and indirectly activating the transcription of nuclear and mitochondrial genes that code for components of the respiratory chain, T3 enhances mitochondrial respiratory capacity. nih.gov This includes the upregulation of intermediate factors like nuclear respiratory factors (NRF)-1 and -2. frontiersin.org

Cholesterol Metabolism Pathways (e.g., HNF4α, PPARα, LXRα)

T3 plays a crucial role in cholesterol metabolism, primarily by regulating the activity of LDL receptors, which are responsible for removing LDL cholesterol from the bloodstream. wilsonssyndrome.com Hypothyroidism is associated with reduced LDL receptor activity, leading to hypercholesterolemia. frontiersin.orgwilsonssyndrome.com

The molecular mechanisms underlying T3's effects on cholesterol involve the regulation of key nuclear receptors and transcription factors. In a study on LDL receptor-deficient mice, T3 administration was shown to significantly reduce circulating total and VLDL/LDL cholesterol. nih.govnih.gov This effect was associated with changes in the expression of several key proteins involved in liver metabolism. nih.govnih.gov

In silico analysis of these protein changes revealed that T3 preferentially alters sub-networks centered around peroxisome proliferator-activated receptor α (PPARα). nih.govnih.gov The study found that T3 administration led to a significant decrease in the nuclear levels of PPARα. nih.govnih.gov Additionally, both T3 and its metabolite, 3,5-diiodo-L-thyronine (T2), were found to lower the nuclear content of liver X receptor α (LXRα). nih.govnih.gov While both T3 and T2 reduced the nuclear protein content of hepatocyte nuclear factor 4α (HNF4α), T3's primary influence appeared to be through the PPARα pathway in this specific model. nih.govnih.gov It has also been reported that T3 can exert its hypocholesterolemic effect by binding to the liver X receptor α (LXRα) in the absence of the thyroid hormone receptor β. nih.gov

These findings indicate that T3 modulates cholesterol metabolism through complex interactions with a network of nuclear receptors that govern the expression of genes involved in cholesterol synthesis, uptake, and transport. frontiersin.orgnih.govnih.gov

Leucine Transport Regulation in Pituitary Cells

3,3',5-Triiodo-L-thyronine has been shown to inhibit the transport of leucine in pituitary cells. stemcell.com The concentration required to achieve a 50% inhibition (IC50) of leucine transport was found to be 2 μM. stemcell.com This indicates a direct effect of T3 on the uptake of this essential amino acid in these specific cells.

The transport of large neutral amino acids like leucine is mediated by transporters such as the L-type amino acid transporter 1 (LAT1), which is part of a heterodimeric complex. drugbank.com This transporter is responsible for the sodium-independent uptake of several amino acids, including leucine, phenylalanine, and tryptophan. nih.gov T3 itself can be transported by this system. drugbank.comnih.gov The uptake of T3 can be significantly inhibited by other amino acids like leucine, suggesting a competitive interaction at the transporter level. nih.gov

The bacterial leucine amino acid transporter protein, LeuTAa, has served as a structural template for understanding related human transporters. nih.govacs.org The regulation of leucine transport by T3 in pituitary cells suggests a potential mechanism by which thyroid hormones can influence protein synthesis and cellular metabolism in the pituitary gland.

Mitochondrial Function and Bioenergetics

3,3',5-Triiodo-L-thyronine (T3) is a potent regulator of mitochondrial function and bioenergetics, playing a central role in controlling the body's metabolic rate. nih.govfrontiersin.org It enhances oxygen consumption and heat production by increasing the transcription of genes involved in energy metabolism. patsnap.com This is largely achieved through the upregulation of proteins essential for mitochondrial biogenesis and function, leading to increased ATP production. patsnap.com

The effects of T3 on mitochondrial bioenergetics are multifaceted. It has been shown to:

Increase Respiratory Chain Activity: T3 stimulates the activity of the respiratory chain, leading to increased electron flow and oxygen consumption. nih.govfrontiersin.org

Enhance Mitochondrial Biogenesis: T3 promotes the formation of new mitochondria by upregulating key transcription factors like PGC-1α and NRF-1. nih.govfrontiersin.org

Modulate Mitochondrial Respiration: In studies on COVID-19 patients with non-thyroidal illness syndrome, in vitro and in vivo treatment with liothyronine was shown to restore normal mitochondrial respiration in peripheral blood mononuclear cells, significantly increasing basal and maximal oxygen consumption rates. nih.gov

Influence Mitochondrial Uncoupling: T3 can increase mitochondrial proton leak, a process that dissipates the proton gradient to produce heat instead of ATP, contributing to thermogenesis. nih.gov

The table below summarizes the key effects of T3 on mitochondrial function and the associated molecular players.

| Effect of T3 on Mitochondria | Key Molecular Mechanisms/Factors | Functional Outcome |

| Increased Respiratory Chain Activity | Upregulation of nuclear and mitochondrial-encoded respiratory chain subunits. nih.govfrontiersin.org | Enhanced electron transport and oxygen consumption. nih.gov |

| Enhanced Mitochondrial Biogenesis | Increased expression of PGC-1α, NRF-1, and mitochondrial transcription factor A (mtTFA). nih.govfrontiersin.org | Increased number of mitochondria. drugs.com |

| Direct Mitochondrial Gene Expression | Binding of T3 to mitochondrial receptor p43. nih.govfrontiersin.org | Stimulation of mitochondrial DNA transcription and protein synthesis. nih.gov |

| Modulation of Oxidative Phosphorylation | Increased activity and content of OXPHOS complexes. nih.gov | Increased ATP synthesis capacity. patsnap.com |

| Increased Mitochondrial Proton Leak | Increased activity/concentration of Adenine (B156593) Nucleotide Translocase (ANT). nih.gov | Increased thermogenesis. patsnap.com |

These actions highlight the critical role of 3,3',5-triiodo-L-thyronine in orchestrating mitochondrial activity to meet the energetic demands of the cell and the organism as a whole. mdpi.comelifesciences.orgplos.org

Mitochondrial Uncoupling Mechanisms

A significant portion of the calorigenic effect of 3,3',5-triiodo-L-thyronine is attributed to its ability to induce mitochondrial uncoupling. mdpi.com This process separates the electron transport chain from ATP synthesis (oxidative phosphorylation), causing energy to be dissipated as heat rather than being used to produce ATP. frontiersin.orgmdpi.com This reduction in the efficiency of energy conversion is a key mechanism for thermogenesis. frontiersin.org

T3 achieves this uncoupling through several proposed mechanisms. One primary mechanism involves the uncoupling proteins (UCPs), particularly UCP1 in brown adipose tissue and UCP3 in skeletal muscle. frontiersin.orgfrontiersin.org T3 can directly stimulate the expression of UCP1, a key mediator of non-shivering thermogenesis. frontiersin.org In skeletal muscle, T3 not only promotes the expression of UCP3 but also enhances its uncoupling activity by stimulating the production of reactive oxygen species (ROS) and increasing the availability of fatty acids, which are known activators of UCP3. frontiersin.org

Another proposed mechanism for T3-induced uncoupling is through its effects on the adenine nucleotide translocase (ANT), a protein in the inner mitochondrial membrane. mdpi.com T3 can rapidly increase the activity of ANT, and in the longer term, increase its concentration in liver mitochondria. mdpi.com This increased ANT activity contributes to a fatty acid-mediated increase in proton conductance across the inner mitochondrial membrane, effectively uncoupling respiration from ATP synthesis. mdpi.com This "proton leak" is a characteristic feature of hyperthyroid states and contributes significantly to the increased basal metabolic rate. mdpi.comnih.gov

Influence on Mitochondrial Respiratory Enzymes

The hormone's effect is not uniform across all tissues. In rats, the T3-induced increase in mitochondrial content and activity is more pronounced in slow-twitch oxidative skeletal muscles compared to fast-twitch glycolytic muscles. frontiersin.org T3 also stimulates the synthesis of various metabolic enzymes, including those essential for oxidative phosphorylation. sigmaaldrich.com This includes enzymes of the citrate (B86180) (TCA) cycle. frontiersin.org

Ion Transport and Membrane Activity

Na+/H+-Exchanger Activity

3,3',5-triiodo-L-thyronine has been shown to modulate the activity of the Na+/H+-exchanger, a key regulator of intracellular pH and sodium levels. nih.govresearchgate.net Studies on renal proximal tubule brush border membranes have demonstrated that Na+/H+-exchange activity is increased in hyperthyroid states and decreased in hypothyroid states. nih.gov A direct positive correlation exists between the activity of this exchanger and the serum concentrations of T3. nih.gov

Na+/K+-ATPase Activity

The activity of the Na+/K+-ATPase, or sodium pump, is significantly regulated by 3,3',5-triiodo-L-thyronine. nih.gov This enzyme is crucial for maintaining cellular ion gradients, which are essential for numerous physiological processes, including nerve impulses and nutrient transport. nih.gov T3 has been shown to stimulate Na+/K+-ATPase activity in a variety of tissues, including the kidney, liver, skeletal muscle, and alveolar epithelial cells. nih.govnih.govsemanticscholar.org

In the kidney cortex of hypothyroid rats, a single dose of T3 leads to a coordinate increase in the mRNAs for both the alpha and beta subunits of the Na+/K+-ATPase after a 6-hour lag, with levels peaking at 1.6-fold over hypothyroid levels by 12 hours. nih.gov This is followed by an increase in the abundance of the alpha-subunit protein by 48 hours and a 1.3-fold increase in enzyme activity by 72 hours. nih.gov

Interestingly, T3 can also stimulate Na+/K+-ATPase activity through non-genomic mechanisms. In adult rat alveolar epithelial cells, T3 increases Na+/K+-ATPase activity within 30 minutes, with the effect peaking at 6 hours. nih.gov This rapid stimulation is not due to increased gene transcription but rather to the translocation of existing Na+/K+-ATPase units to the plasma membrane. nih.gov This dual genomic and non-genomic regulation allows for both rapid and sustained modulation of sodium pump activity by T3.

The table below summarizes the effect of T3 on Na+/K+-ATPase activity in the kidney cortex of hypothyroid rats.

| Time After T3 Injection | α- and β-mRNA Levels (fold increase over hypothyroid) | α-Subunit Abundance (fold increase over hypothyroid) | Na+/K+-ATPase Activity (fold increase over hypothyroid) |

| 12 hours | 1.6 | - | - |

| 72 hours | - | 1.4 | 1.3 |

Na+/Ca2+-Exchanger Activity

In cardiac tissue, 3,3',5-triiodo-L-thyronine plays a role in regulating the expression of the Na+/Ca2+-exchanger gene. drugbank.com This exchanger is a critical component of calcium homeostasis in cardiomyocytes, influencing heart rate and contractility. The regulation of this and other ion transporters by T3 underscores the close relationship between thyroid status and cardiovascular function. drugbank.com While direct studies on the acute effects of T3 on Na+/Ca2+-exchanger activity are less detailed than for other transporters, its genomic regulation is an established part of T3's broader influence on cardiac physiology.

Neural Cell Development and Function

3,3',5-triiodo-L-thyroninate (T3) is a critical signaling molecule for the development and function of the central nervous system (CNS). frontiersin.org Its influence spans numerous processes, from the earliest stages of neurogenesis to the maintenance of neural circuits in the adult brain. frontiersin.orgnih.gov T3 exerts its effects primarily by binding to nuclear thyroid hormone receptors (TRs), which are ligand-regulated transcription factors that control the expression of a wide array of genes involved in neural development and function. nih.govnih.govamerigoscientific.com The main TR isoforms in the brain are TRα1 and TRβ, with TRα1 being the most abundant, accounting for 70-80% of all TR expression in this tissue. frontiersin.orgfrontiersin.orgtandfonline.com

The proper maturation of the mammalian brain is dependent on T3, which influences key events including neural cell migration, differentiation, synaptogenesis, and myelination. nih.govamerigoscientific.comkarger.comresearchgate.net Neurons and maturing oligodendrocytes are the primary targets of T3 action. nih.gov The hormone's availability in the brain is tightly regulated, with about 80% of brain T3 being produced locally in glial cells (astrocytes and tanycytes) through the conversion of its prohormone, thyroxine (T4). tandfonline.commdpi.com This localized production ensures precise control over neural processes. jneurosci.org

Research Findings on T3's Role in Neurogenesis and Neuronal Differentiation

T3 plays a pivotal role in regulating neural stem cells (NSCs) and their differentiation into mature neurons. frontiersin.org In both the developing and adult brain, T3 signaling is essential for the commitment of NSCs towards a neuronal lineage. frontiersin.orgkcl.ac.uk

Neural Stem Cell (NSC) Commitment: In the subventricular zone (SVZ), a key neurogenic niche in the adult brain, T3 and its receptor TRα1 act as a neurogenic switch. kcl.ac.uk They directly repress the expression of the transcription factor Sox2, which is crucial for maintaining the pluripotency of stem cells. kcl.ac.uk This repression allows NSCs to exit their undifferentiated state and commit to becoming migrating neuroblasts. kcl.ac.uk Studies in hypothyroid adult rats have shown that while the proliferation of neural precursors may not be affected, the survival of newborn cells is dramatically reduced, leading to fewer immature neurons being integrated into the granule cell layer of the hippocampus. karger.com

Embryonic Neurogenesis: During embryonic development, T3 promotes the neuronal differentiation of embryonic neural stem cells (eNSCs). nih.gov Research has shown that T3 achieves this by inhibiting STAT3 signaling activity through the TRα1 receptor, a pathway crucial for early neurogenesis in the embryonic telencephalon. nih.gov

Adult Neurogenesis: T3 continues to influence neurogenesis throughout life. frontiersin.org It is implicated in regulating NSC function in the two main neurogenic sites of the adult mammalian brain: the hippocampus and the subventricular zone. frontiersin.org In the hippocampus, T3 has been shown to enhance neurogenesis. nih.gov Combined treatment with T3 and the antidepressant fluoxetine (B1211875) in rats led to a greater increase in the number of new neurons in the subgranular zone (SGZ) of the hippocampus compared to either substance alone. nih.gov

Table 1: Effects of this compound on Neurogenesis

| Process | Key Findings | Affected Brain Regions | Associated Receptors/Pathways | Source |

|---|---|---|---|---|

| NSC Commitment | Promotes commitment to a neuronal phenotype by repressing Sox2 expression. | Subventricular Zone (SVZ) | TRα1 | kcl.ac.uk |

| Neuronal Differentiation | Promotes differentiation of embryonic neural stem cells by inhibiting STAT3 signaling. | Embryonic Telencephalon | TRα1, STAT3 | nih.gov |

| Adult Neurogenesis | Enhances the number of new neurons; crucial for the survival of newborn cells. | Hippocampus (Subgranular Zone) | TRs | karger.comnih.gov |

| Neuronal Migration | Influences the migration of neural cells during brain maturation. | General CNS | TRs | nih.govkarger.com |

Research Findings on T3's Role in Myelination and Glial Cell Function

Myelination, the process of forming a protective myelin sheath around axons, is fundamental for rapid nerve impulse conduction and is heavily dependent on T3. tandfonline.comnih.gov T3 influences both the generation and maturation of oligodendrocytes, the myelin-producing cells of the CNS. nih.govnih.gov

Oligodendrocyte Differentiation: T3 is a potent inducer of oligodendrocyte precursor cell (OPC) differentiation. nih.govjci.org It promotes the transition from proliferating OPCs to mature, myelinating oligodendrocytes. researchgate.nettandfonline.com A T3-free environment, conversely, appears to favor the generation of new OPCs from SVZ-derived NSCs, suggesting that the presence or absence of T3 can determine the fate of these glial progenitors. nih.gov

Myelin Gene Expression: The hormone regulates the expression of genes that encode for myelin-specific proteins. nih.govnih.gov For instance, the T3-induced gene Kruppel-like factor 9 (KLF9) has been shown to regulate oligodendrocyte differentiation. nih.gov

Myelination Process: T3 deficiency during development leads to hypomyelination, a condition characterized by reduced myelin. tandfonline.complos.org Studies in zebrafish have demonstrated that blocking the conversion of T4 to T3 results in reduced myelin density in the forebrain, midbrain, and hindbrain, an effect that can be rescued by T3 supplementation. plos.org This highlights a well-conserved mechanism of CNS myelination regulation. tandfonline.com In adult models of demyelination, T3 has been found to enhance myelin repair. jci.org

Astrocyte Function: T3 signaling also impacts astrocytes. The hormone is known to initiate actin polymerization in these glial cells, which is important for their structural and functional roles in the brain. caymanchem.com

Table 2: Effects of this compound on Myelination and Glial Cells

| Process/Cell Type | Key Findings | Mechanism | Source |

|---|---|---|---|

| Oligodendrocyte Differentiation | Promotes differentiation of OPCs into mature oligodendrocytes. | Induction of genes like KLF9; inhibition of OPC proliferation. | tandfonline.comnih.govjci.org |

| Myelination | Essential for the formation of the myelin sheath; enhances myelin repair. Deficiency leads to hypomyelination. | Regulates expression of myelin-specific protein genes. | nih.govnih.govplos.org |

| Astrocytes | Initiates actin polymerization. | Activates a cytoplasmic form of TRα (TRΔα1). | caymanchem.com |

Research Findings on T3's Role in Neuronal Function and Synaptic Plasticity

Beyond development, T3 is vital for maintaining the function of the adult brain. frontiersin.org Neurons are a critical target for T3, which regulates the expression of numerous genes essential for their function. nih.govnih.gov A novel pathway for T3 action involves its uptake at axonal termini and retrograde transport to the cell nucleus, where it can initiate gene expression. nih.govelifesciences.org This mechanism allows for targeted signaling in specific neuronal populations. nih.gov T3 is also known to influence synaptogenesis and synaptic plasticity, which are the cellular bases for learning and memory. frontiersin.orgkarger.comresearchgate.net

Metabolism and Regulation of 3,3 ,5 Triiodo L Thyroninate Availability

Deiodinase Isoenzyme Activities (Type I, Type II)

The conversion of T4 to the more potent T3 is catalyzed by a family of enzymes known as iodothyronine deiodinases. nih.gov These selenoenzymes play a critical role in activating thyroid hormone. endocrine-abstracts.org The two primary activating deiodinases are Type I (D1) and Type II (D2). frontiersin.org

Type I Deiodinase (D1): D1 is predominantly found in the liver, kidneys, and thyroid gland. nih.govoup.com It is involved in the production of circulating T3 and also aids in clearing reverse T3 (rT3) from the bloodstream. nih.gov In hyperthyroid states, D1 activity increases, contributing to the elevated levels of circulating T3. frontiersin.orge-enm.org

Type II Deiodinase (D2): D2 is located in various tissues, including the brain, pituitary gland, brown adipose tissue, and skeletal muscle. nih.govscielo.br It is considered the primary source of intracellular T3, allowing for local, tissue-specific regulation of thyroid hormone action. e-enm.org Unlike D1, D2 activity is upregulated in response to low thyroid hormone levels, thereby helping to maintain T3 concentrations within specific tissues even when circulating T4 levels are low. oup.com

These deiodinases ensure a constant supply of active T3 to the cells, tailored to the specific metabolic needs of different tissues. wikipedia.org

Peripheral Conversion of L-Thyroxine to 3,3',5-Triiodo-L-thyroninate

The vast majority of T3, approximately 80%, is generated outside of the thyroid gland in peripheral tissues. creative-diagnostics.comsigmaaldrich.com This process, known as peripheral conversion, involves the removal of an iodine atom from the outer ring of T4. wikipedia.org The liver is a major site for this conversion, with about 60% of T4 being converted to T3 through processes like glucuronidation and sulfation. cytoplan.co.uk Other significant sites of conversion include the kidneys and skeletal muscles. creative-diagnostics.com

This extrathyroidal production of T3 allows for a dynamic and responsive system where the body can regulate the amount of active hormone available to the cells based on physiological demands. nih.gov The efficiency of this conversion can be influenced by various factors, including nutritional status and the presence of illness. restorativemedicine.org

Intracellular and Tissue-Specific Production

The production of T3 is not uniform throughout the body; instead, it is highly regulated at the intracellular and tissue-specific levels. endocrine-abstracts.org This localized control allows different organs and tissues to independently manage their thyroid hormone signaling. nih.gov

The type II deiodinase (D2) is a key player in this local regulation, generating T3 directly within target cells in tissues like the brain, pituitary, and brown adipose tissue. nih.govscielo.br This intracellular production of T3 creates an "autocrine" mechanism where the hormone is produced and acts within the same cell or in neighboring cells in a "paracrine" fashion. scielo.br This system is crucial for tissues that have high or specific demands for T3, such as the brain during development. amerigoscientific.com For instance, in the cochlea, a sharp increase in D2 activity is necessary for normal hearing development. nih.gov This local control ensures that critical tissues can maintain their required T3 levels, even when circulating thyroid hormone concentrations fluctuate. wikipedia.org

Circulating Levels and Protein Binding Dynamics

Once produced, T3 circulates in the bloodstream to reach target tissues. The majority of T3, over 99%, is bound to transport proteins, primarily thyroxine-binding globulin (TBG), and to a lesser extent, albumin and transthyretin. creative-diagnostics.comsigmaaldrich.com This protein binding is essential as it protects the hormone from degradation and ensures its even distribution throughout the body. creative-diagnostics.com

Only the small fraction of T3 that is unbound, or "free," is biologically active and can enter cells to exert its effects. creative-diagnostics.comsigmaaldrich.com The equilibrium between bound and free T3 is a dynamic process; as free T3 is taken up by tissues, more is released from the binding proteins to maintain a relatively constant level of the active hormone in the circulation. sigmaaldrich.com This dynamic ensures a steady supply of T3 to the cells while preventing excessive hormonal activity.

Regulatory Feedback Mechanisms on Thyroid Hormone Receptors

The thyroid hormone system is regulated by a sophisticated negative feedback loop involving the hypothalamus, pituitary gland, and thyroid gland, known as the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov When levels of T3 and T4 rise in the blood, they signal the hypothalamus to reduce the production of thyrotropin-releasing hormone (TRH) and the pituitary to decrease the secretion of thyroid-stimulating hormone (TSH). creative-diagnostics.comnih.gov This, in turn, reduces the thyroid gland's production and release of hormones, thereby maintaining homeostasis. nih.gov

At the cellular level, T3 also regulates its own action by influencing its receptors. Thyroid hormone receptors (TRs), specifically TRα and TRβ, are nuclear receptors that mediate the effects of T3 on gene expression. oup.com T3 can downregulate the expression of the type II deiodinase (D2), the enzyme that converts T4 to T3, creating a negative feedback loop to control intracellular T3 levels. frontiersin.org Conversely, in some tissues like the liver, T3 can induce the expression of type I deiodinase (D1), potentially forming a positive feedback loop. frontiersin.org Furthermore, high levels of T3 can lead to the degradation of its own receptors, providing another layer of control over thyroid hormone signaling. sigmaaldrich.com

Relationship with Reverse 3,3',5'-Triiodo-L-thyroninate (rT3)

In addition to being converted to the active T3, thyroxine (T4) can also be metabolized into an inactive form called reverse T3 (rT3). verywellhealth.com This conversion is catalyzed by the type 3 deiodinase (D3), which removes an iodine atom from the inner ring of T4. frontiersin.org D3 is the primary physiological inactivator of thyroid hormones and also degrades T3 into an inactive metabolite. frontiersin.orgendocrine-abstracts.org

rT3 is structurally similar to T3 but is metabolically inactive. verywellhealth.comrestorativehealthsolutions.com It is believed to act as a competitive inhibitor of T3, meaning it can bind to thyroid hormone receptors without activating them, thereby blocking the action of the active T3. restorativehealthsolutions.comnikicleuet.com The production of rT3 increases during times of stress, illness, or starvation as a protective mechanism to conserve energy by slowing down metabolism. nikicleuet.comrupahealth.com Therefore, the ratio of T3 to rT3 can be a valuable indicator of the body's metabolic status and the efficiency of thyroid hormone conversion. rupahealth.com

Advanced Research Methodologies and Experimental Models in 3,3 ,5 Triiodo L Thyroninate Studies

In Vitro Cellular Systems

In vitro models provide a controlled environment to dissect the direct effects of T3 on cellular processes, minimizing the systemic complexities present in whole organisms. These systems include established cell lines, primary cell cultures, and sophisticated stem cell differentiation models.

Human and Mammalian Cell Lines

A variety of human and mammalian cell lines are employed to study the influence of T3 across different tissues and disease states.

hPANC-1 and other Pancreatic Cell Lines: The human pancreatic ductal carcinoma cell line, hPANC-1, serves as a key model for investigating the role of T3 in pancreatic cancer. nih.govstemcell.com Studies have shown that T3 can inhibit the proliferation of hPANC-1 and Capan-1 pancreatic adenocarcinoma cells. stemcell.com Research on hPANC-1 has demonstrated that T3 can induce a shift towards a beta-cell-like phenotype, characterized by an increase in insulin (B600854) synthesis and a decrease in the ductal marker cytokeratin-19. nih.gov This is accompanied by a halt in cell growth, with an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov

MCF-7: The MCF-7 human breast cancer cell line is a widely used model for studying hormone-responsive cancers. nih.govculturecollections.org.uk Research has revealed that T3 can induce apoptosis in MCF-7 cells by repressing the expression of Senescence Marker Protein-30 (SMP30). nih.gov The MCF-7 cell line is known for its expression of estrogen receptor alpha (ER-α), as well as androgen, progesterone, and glucocorticoid receptors, making it a valuable tool for endocrine-related cancer research. culturecollections.org.uk

Hepatocarcinoma Lines: Several human hepatocarcinoma cell lines are utilized to understand the complex role of T3 in liver cancer. nih.govfrontiersin.orgfrontiersin.org The expression of thyroid hormone receptors (TRs), particularly TRβ1, is often altered in these cell lines. nih.gov In poorly differentiated hepatocarcinoma cells that overexpress TRβ1, T3 has been found to stimulate proliferation. nih.gov Conversely, other studies suggest that the T3/TR interaction can inhibit hepatoma cell proliferation. frontiersin.org The differing effects of T3 in liver cancer models highlight the complexity of its signaling pathways, which can be influenced by the specific cell line and the expression profile of TR isoforms. frontiersin.orgfrontiersin.org

Pituitary Cells: Rat pituitary tumor cell lines, such as GH3 and GC cells, are instrumental in studying the transport and metabolism of thyroid hormones in the pituitary gland. nih.govnih.gov Research on GH3 cells has led to the solubilization and characterization of a membrane-bound T3 binding protein, providing insights into the mechanism of T3 cellular entry. nih.gov Studies with GC cells have shown that these cells can convert L-thyroxine (T4) to T3, and that the T3 generated from T4 is exchangeable with T3 from the medium, contributing significantly to the nuclear T3 pool. nih.gov

Table 1: Summary of Research Findings in Human and Mammalian Cell Lines

| Cell Line | Organism | Key Findings in Relation to 3,3',5-Triiodo-L-thyroninate |

| hPANC-1 | Human | T3 inhibits proliferation and enhances differentiation towards a beta-cell-like phenotype. nih.govstemcell.com |

| MCF-7 | Human | T3 induces apoptosis by repressing SMP30 expression. nih.gov |

| Hepatocarcinoma | Human | T3's effect on proliferation is dependent on the differentiation state and TRβ1 expression. nih.gov |

| Pituitary (GH3, GC) | Rat | T3 transport and metabolism studies have identified membrane binding proteins and intracellular conversion from T4. nih.govnih.gov |

Primary Cell Cultures and Organ Explants

Primary cell cultures and organ explants offer a model system that more closely resembles the in vivo state of cells, retaining many of their differentiated functions.

Hippocampal Cells: Primary cultures of hippocampal neurons are used to study the role of T3 in neuronal development and function. nih.govnih.govfrontiersin.org These cultures allow for the investigation of T3 transport into neurons and its impact on neuronal behavior. nih.gov Researchers often use specific culture media, sometimes omitting T3 to study its direct effects on processes like voltage-activated sodium currents. nih.gov

Retinal Cells: While specific studies on primary retinal cell cultures and T3 were not found in the provided search results, the general use of primary neuronal cultures, including those from the hippocampus, suggests that retinal cells would be a viable model for investigating the effects of T3 on retinal development and disease.

Proximal Tubule Cells: Primary cultures of renal proximal tubule cells from various species, including rabbits and rats, are used to examine the effects of T3 on renal function and repair. nih.govnih.gov Studies have shown that T3 enhances the proliferation of these cells in response to epidermal growth factor (EGF) by increasing the expression of the EGF receptor gene. nih.gov In cultures from older rats, an increase in oxidative stress and altered D1 receptor function have been observed. nih.gov

Glomerular Cells: While direct studies on primary glomerular cell cultures and T3 were not identified in the search results, the established methods for culturing renal proximal tubule cells indicate the feasibility of using primary glomerular cell cultures to investigate the renal actions of T3.

Human Pluripotent Stem Cell Differentiation Models

Human pluripotent stem cells (hPSCs), including induced pluripotent stem cells (hiPSCs), provide a powerful tool to model human development and disease in vitro.

T3 is a critical component in protocols for differentiating hPSCs into various cell types, highlighting its importance in development. stemcell.comnih.govnih.gov For instance, T3 promotes the differentiation of hPSCs into pancreatic β-cells. stemcell.com It is also used to enhance the maturation of cardiomyocytes derived from hiPSCs, leading to increased cell size, sarcomere length, and contractile force. nih.gov Furthermore, T3 has been shown to increase the in vitro chondrogenesis of mesenchymal stem cells derived from human umbilical cord stroma. nih.gov These models are invaluable for understanding the role of T3 in human organogenesis and for developing cell-based therapies. nih.govmdpi.com

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic effects of T3 and its role in complex physiological processes and diseases.

Rodent Models

Rats and mice are the most commonly used rodent models in T3 research due to their genetic tractability and well-characterized physiology.

Rats and Mice: These models are used to investigate a wide range of T3 effects, from its role in goiter prevention to its impact on behavior and carcinogenesis. nih.govnih.govnih.gov For example, rat models have been used to assess the biological potency of thyroid preparations and to study the effects of T3 on hepatocarcinogenesis. nih.govnih.gov Mouse models deficient in the T3 transporter Mct8 exhibit behavioral abnormalities, providing insights into the neurological consequences of impaired T3 signaling. nih.gov

LDLr-knockout Mice: Low-density lipoprotein receptor (LDLr)-knockout mice are a key model for studying hypercholesterolemia and atherosclerosis. nih.govnih.govcyagen.com Research in these mice has shown that T3 can dramatically reduce circulating cholesterol levels, even in the absence of the LDL receptor, by affecting hepatic metabolic pathways. nih.govnih.gov These studies have identified changes in the expression of numerous liver proteins and have implicated transcription factors like HNF4α and PPARα in the cholesterol-lowering effects of T3. nih.govnih.gov

Table 2: Research Applications of Rodent Models in this compound Studies

| Rodent Model | Research Focus | Key Findings |

| Rats | Goiter, Carcinogenesis | Used to determine the biological potency of thyroid compounds and to study the inhibition of hepatocarcinogenesis by T3 liposomes. nih.govnih.gov |

| Mice (Mct8-deficient) | Neurological Function | Mct8 deficiency leads to behavioral abnormalities, indicating the crucial role of this T3 transporter in the brain. nih.gov |

| LDLr-knockout Mice | Hypercholesterolemia | T3 lowers cholesterol by modulating hepatic metabolic pathways independent of the LDL receptor. nih.govnih.gov |

Avian Models

The chick embryo is a classical and valuable model in developmental biology and has been used to study the effects of T3.

Chick Embryo Hepatocytes: Primary cultures of hepatocytes from chick embryos are used to characterize T3 receptors and to study the hormone's influence on liver development and metabolism. nih.govnih.gov These studies have identified nuclear T3 receptors in chick embryo hepatocytes with properties similar to those in other species. nih.gov Research has also examined the effect of T3 on the fatty acid composition of liver lipids during embryonic development. nih.gov

Considerations for Model Selection in Specific Research Aims

The selection of an appropriate experimental model is a critical determinant of the success and relevance of research on this compound (T3). The choice between in vivo, in vitro, and, more recently, in silico models depends heavily on the specific research question being addressed.

In vivo models , primarily animal models, are indispensable for studying the systemic physiological effects of T3. nih.gov Rodent models, such as mice and rats, are frequently used due to their genetic tractability and the similarities of their thyroid systems to humans. tandfonline.com These models can be rendered hypothyroid through surgical thyroidectomy or pharmacological agents to study the effects of T3 replacement. romj.org Genetically modified mouse models, including those with mutations in thyroid hormone receptors (TRs) or transporters like MCT8, have been instrumental in dissecting the molecular mechanisms of T3 action in specific tissues, such as the cerebellum. nih.gov For instance, BALB/c mice are known to be susceptible to Graves' disease models induced by TSHR-adenovirus, making them suitable for studying hyperthyroidism. frontiersin.org However, it is crucial to recognize the limitations, as some animal models may not fully recapitulate human pathologies; for example, the MCT8 knockout mouse exhibits a different phenotype from human patients with the same mutation. nih.gov

In vitro models offer a more controlled environment to investigate the cellular and molecular effects of T3, free from the complexities of systemic metabolism and feedback loops. These models range from primary cell cultures to immortalized cell lines and, more recently, three-dimensional organoids. mdpi.com Cultured rat pituitary cell lines (GH1, GH3, GH4, GC) have been valuable for studying the regulation of growth hormone gene expression by T3. annualreviews.org Human induced pluripotent stem cell (iPSC)-derived neural networks are emerging as powerful tools to study T3's role in human-specific aspects of neurodevelopment, such as synaptogenesis and neuronal function. endocrine-abstracts.org Similarly, oncogene-immortalized bone marrow-derived macrophages provide a model to study the effects of T3 on immune cell functions. frontiersin.org Cancer cell lines derived from various tissues, such as renal cell carcinoma and pancreatic cancer, are used to investigate the dual role of T3 in promoting or inhibiting cell proliferation. iiarjournals.orgspandidos-publications.com

Three-dimensional (3D) organoids , which are stem cell-derived models that recapitulate the follicular structure and function of the thyroid gland, represent a significant advancement. mdpi.com These organoids can produce thyroid hormones and respond to stimuli like thyroid-stimulating hormone (TSH), making them invaluable for studying thyroid development and diseases like Graves' disease and Hashimoto's thyroiditis in a more physiologically relevant context. mdpi.com

The choice of model must also consider the specific aspect of T3 signaling being investigated. For example, studying the direct transcriptional effects of T3 might involve cell lines with defined genetic backgrounds, while investigating the role of T3 in complex developmental processes like metamorphosis necessitates the use of organisms like amphibians. pnas.org Ultimately, an integrated approach, combining findings from both in vivo and in vitro models, is often necessary for a comprehensive understanding of T3's multifaceted actions. mdpi.com

Molecular and Biochemical Techniques

Gene Expression Analysis (e.g., RT-PCR, quantitative PCR)

The analysis of gene expression is fundamental to understanding the molecular mechanisms of this compound (T3) action, as its primary effects are mediated through the regulation of transcription. drugbank.comoup.com Reverse transcription-polymerase chain reaction (RT-PCR) and quantitative polymerase chain reaction (qPCR) are cornerstone techniques for these investigations.

These methods allow for the sensitive and specific quantification of messenger RNA (mRNA) levels of target genes in response to T3 stimulation. For example, studies have used qPCR to demonstrate the T3-dependent upregulation of Krüppel-like factor 9 (KLF9) in human iPSC-derived neural networks, providing insights into T3's role in brain development. endocrine-abstracts.org Similarly, the regulation of genes involved in thyroid hormone metabolism, such as type 2 deiodinase (Dio2), and transporters like Mct8, has been quantified using these techniques in primary astrocyte cultures. oup.com

In studies of cardiac physiology, RT-PCR has been used to analyze the expression of genes like thyroid hormone receptor β (TRβ) and TH/bZIP in the tail tissue of pre-metamorphic tadpoles treated with T3, illustrating the hormone's role in developmental processes. embopress.org Furthermore, in the context of cancer research, qPCR has been employed to measure the expression of TRs in various renal cell cancer cell lines, correlating receptor levels with the cellular response to T3. spandidos-publications.com

The specificity of T3's effects on gene expression can also be dissected using these techniques. For instance, researchers have used qPCR to show that in primary cerebrocortical cells, certain genes like Dio3 and Aldh1a1 show a preferential response to T3 when mediated by the TRα1 isoform. researchgate.net To distinguish between direct and indirect gene regulation by T3, these experiments are often performed in the presence of a translation inhibitor like cycloheximide. Genes that are still regulated by T3 under these conditions are considered direct targets. mdpi.comoup.com

The data generated from qPCR experiments are typically represented as fold changes in gene expression relative to a control condition (e.g., untreated cells) and normalized to the expression of one or more stable housekeeping genes. This allows for precise quantification of the transcriptional response to T3.

Table 1: Examples of Genes Regulated by this compound (T3) as Measured by qPCR

| Gene | Cell/Tissue Model | Effect of T3 | Research Focus |

|---|---|---|---|

| KLF9 | Human iPSC-derived neural networks | Upregulation | Neurodevelopment endocrine-abstracts.org |

| Dio2 | Mouse primary astrocytes | Upregulation | Thyroid hormone metabolism oup.com |

| TRβ | Xenopus tadpole tail | Upregulation | Metamorphosis embopress.org |

| Shh | Mouse primary cerebrocortical cells | Upregulation (Direct) | Neurodevelopment researchgate.net |

| Hr | Mouse primary cerebrocortical cells | Upregulation (Direct) | Neurodevelopment researchgate.net |

Protein Expression and Interaction Analysis (e.g., Western Blotting, Proteomics, Co-immunoprecipitation)

Following gene expression, the synthesis and interaction of proteins are critical downstream events in the T3 signaling cascade. Several techniques are employed to investigate these processes.

Western Blotting is a widely used method to detect and quantify the expression levels of specific proteins. nih.gov This technique involves separating proteins from cell or tissue lysates by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. nih.gov For example, Western blotting has been used to analyze the levels of TRβ protein in different subcellular compartments (cytoplasm and nucleus) of various human renal cancer cell lines, revealing differential localization patterns that may influence T3 responsiveness. spandidos-publications.com It has also been used to confirm the presence of proteins identified in broader proteomics studies and to examine the expression of proteins involved in specific signaling pathways, such as β-catenin in cancer cells treated with T3. iiarjournals.orgresearchgate.net

Proteomics provides a more global and unbiased view of changes in the entire protein complement (the proteome) of a cell or tissue in response to T3. This approach typically uses techniques like two-dimensional gel electrophoresis followed by mass spectrometry to identify and quantify thousands of proteins simultaneously. A proteomics study on rat liver following T3 administration identified 14 differentially expressed proteins involved in a range of metabolic and cellular processes, including lipid metabolism, energy production, and detoxification. nih.gov This provides a broader understanding of the physiological impact of T3 at the tissue level. nih.gov

Co-immunoprecipitation (Co-IP) is a powerful technique for studying protein-protein interactions. It is used to determine whether two or more proteins physically associate within the cell. The process involves using an antibody to capture a specific protein (the "bait") from a cell lysate, and then analyzing which other proteins (the "prey") are bound to it. Co-IP assays have been instrumental in demonstrating the physical interaction between TRs and other proteins. For instance, studies have shown that TRs can interact with the tumor suppressor protein p53, suggesting a mechanism for crosstalk between thyroid hormone signaling and cell cycle control. nih.gov Similarly, Co-IP has been used to show that TRβ can form a complex with β-catenin in cancer cells, a key interaction in the Wnt signaling pathway. iiarjournals.org This technique is also crucial for studying the interaction of TRs with co-repressors and co-activators, which are essential for mediating the transcriptional effects of T3. frontiersin.org

Table 2: Summary of Protein Analysis Techniques in T3 Research

| Technique | Principle | Application in T3 Research | Example Finding |

|---|---|---|---|

| Western Blotting | Antibody-based detection of specific proteins | Quantifying TR expression; validating proteomics data | TRβ is abundant in the cytoplasm of 786-O cells and in the nucleus of SKRC-42 cells. spandidos-publications.com |

| Proteomics | Large-scale identification and quantification of proteins | Identifying global protein changes in response to T3 | T3 alters proteins involved in metabolism and detoxification in rat liver. nih.gov |

| Co-immunoprecipitation | Isolation of protein complexes based on antibody binding | Investigating TR interactions with other proteins (e.g., p53, β-catenin) | TR physically interacts with p53 in the cell. nih.gov |

Receptor Binding Assays (e.g., Kd, IC50 determinations)

Receptor binding assays are essential for characterizing the interaction between this compound (T3) and its nuclear receptors (TRs). These assays provide quantitative measures of binding affinity and competitive inhibition, which are crucial for understanding the potency of T3 and other related compounds.

The dissociation constant (Kd) is a key parameter determined from these assays. It represents the concentration of a ligand (in this case, T3) at which half of the available receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. Competitive binding assays are commonly used to determine Kd. In these experiments, a constant amount of radiolabeled T3 is incubated with the receptor in the presence of increasing concentrations of unlabeled T3. The ability of the unlabeled ligand to displace the radiolabeled ligand is measured, allowing for the calculation of Kd. nih.gov For T3, the Kd for its receptors is typically in the nanomolar (nM) to sub-nanomolar range, reflecting a very high affinity. spandidos-publications.compnas.org For example, studies have shown that the affinity of T4 for TRs is approximately 10- to 30-fold lower than that of T3. nih.gov

The half-maximal inhibitory concentration (IC50) is another important value, representing the concentration of a competing compound that is required to displace 50% of a specific radiolabeled ligand from its receptor. This is particularly useful for screening and comparing the potency of different compounds that might interact with TRs. For example, an IC50 value of 67 μM was determined for liothyronine's ability to inhibit the LRRK2 kinase. nih.gov

These assays can be performed using various sources of receptors, including purified recombinant receptors, nuclear extracts from cultured cells, or tissue homogenates. annualreviews.orgpnas.org For instance, early studies characterized T3 binding sites in nuclei from IM-9 lymphocytes, finding a Kd of 0.14 nM. pnas.org More recent studies have used these assays to investigate how mutations in TRs affect T3 binding affinity, providing insights into the structural basis for ligand recognition and the pathophysiology of thyroid hormone resistance. nih.gov

Table 3: Binding Affinity Data for Thyroid Hormones and Analogs

| Compound | Receptor/System | Parameter | Reported Value | Reference |

|---|---|---|---|---|

| This compound (T3) | TRs (general) | Kd | 10⁻⁹ to 10⁻¹⁰ M (0.1-1 nM) | spandidos-publications.com |

| This compound (T3) | IM-9 Cell Nuclear Receptors | Kd | 0.14 nM | pnas.org |

| 3,3',5,5'-Tetraiodo-L-thyronine (T4) | TRα1 (Wild-Type) | Relative Affinity vs T3 | ~7-fold lower | nih.gov |

| Triiodothyroacetic acid (TRIAC) | Rat Brain/Liver/Kidney Receptors | Relative Affinity vs T3 | 3.0 (T3 = 1.0) | annualreviews.org |

| 3,3',5'-Triiodo-L-thyronine (reverse T3) | Rat Brain/Liver/Kidney Receptors | Relative Affinity vs T3 | 0.01 (T3 = 1.0) | annualreviews.org |

| Liothyronine (B1675554) | LRRK2 Kinase | IC50 | 67 μM | nih.gov |

Chromatin Immunoprecipitation (ChIP-Seq)

Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-Seq) is a powerful, genome-wide technique used to identify the specific DNA binding sites of transcription factors and other DNA-associated proteins. In the context of this compound (T3) research, ChIP-Seq is indispensable for mapping the precise locations where thyroid hormone receptors (TRs) bind to the chromatin in living cells, both in the absence and presence of T3.

The classic model of TR action posits that TRs are constitutively bound to thyroid hormone response elements (TREs) on DNA. nih.gov However, ChIP-Seq studies have revealed a more dynamic and complex reality. These studies have shown that T3 binding can significantly alter the genomic landscape of TR binding. oup.com In some cases, T3 enhances the binding of TRs to chromatin, a phenomenon referred to as hormone-facilitated recruitment. researchgate.net Conversely, at other sites, T3 can lead to the dissociation of TRs from the DNA. nih.gov

ChIP-Seq data has demonstrated that a large proportion of TR binding occurs not in the immediate promoter regions of genes, but in distal regulatory elements, such as enhancers. nih.gov This highlights the role of TRs in regulating long-range chromatin interactions and higher-order chromatin structure to control gene expression.

Furthermore, by coupling ChIP-Seq with other genomic techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing), which maps regions of open chromatin, researchers can correlate TR binding with changes in chromatin accessibility. oup.com For instance, it has been shown that T3 treatment can induce significant increases in chromatin accessibility at TR binding sites, suggesting that ligand binding promotes a more open and transcriptionally permissive chromatin state. oup.com This remodeling is often associated with the recruitment of coactivator complexes that possess histone acetyltransferase (HAT) activity, leading to increased histone acetylation at these sites—a hallmark of active enhancers and promoters. pnas.orgnih.gov

ChIP-Seq has been applied in various model systems, from amphibian metamorphosis to mammalian cell lines, to elucidate the direct target genes of T3. pnas.orgmdpi.com By identifying the genes nearest to the TR binding sites, researchers can compile a comprehensive atlas of direct T3 target genes in different tissues and cell types, revealing how T3 exerts its diverse physiological effects. mdpi.comresearchgate.net

Reporter Gene Assays and Promoter Analysis

Reporter gene assays are a fundamental tool for dissecting the functional consequences of thyroid hormone receptor (TR) binding to specific DNA sequences. These assays allow researchers to quantify the ability of this compound (T3) and its receptor to activate or repress transcription from a specific promoter or regulatory element.

The basic principle involves linking a putative thyroid hormone response element (TRE) and/or a promoter region of a T3-responsive gene to a "reporter gene." This reporter gene encodes an easily measurable protein, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT). This entire construct is then introduced into cultured cells that express TRs. The activity of the reporter gene is then measured in the presence and absence of T3. An increase or decrease in reporter activity upon T3 treatment indicates that the cloned DNA sequence contains a functional TRE that mediates the hormonal response.

These assays have been crucial for:

Identifying and characterizing TREs: By systematically deleting or mutating parts of a promoter region, researchers can pinpoint the exact DNA sequences required for the T3 response. For example, this approach was used to identify a negative TRE (nTRE) in the first exon of the amyloid precursor protein (APP) gene, which mediates transcriptional repression by T3. csic.es

Analyzing promoter-specificity: Studies have shown that the ability of a TRE to confer T3 responsiveness can depend on the context of the minimal promoter it is paired with. For instance, a TRE from the rat growth hormone gene could stimulate transcription when linked to its own minimal promoter but was less effective with a heterologous viral promoter, suggesting a required interplay between the TRE and the basal transcription machinery. annualreviews.orgnih.gov

Investigating the function of TR isoforms and mutants: Reporter assays are used to compare the transcriptional activity of different TR isoforms (e.g., TRα vs. TRβ) or to assess the impact of mutations found in patients with thyroid hormone resistance. nih.gov

Studying interactions with other transcription factors: These systems can be used to explore how T3/TR signaling is modulated by other pathways. For example, reporter assays demonstrated that the tumor suppressor p53 could block the constitutive, hormone-independent activation of promoters by unliganded TR. nih.gov

In essence, reporter gene assays provide a quantitative and functional readout of the transcriptional regulatory circuits controlled by T3, bridging the gap between receptor binding (ChIP) and the expression of endogenous genes (qPCR). oup.com

In Vivo Footprinting Techniques (e.g., dimethyl sulfate (B86663) footprinting)

In vivo footprinting techniques are powerful tools used to identify the specific DNA sequences where proteins bind within a living cell. One such method, dimethyl sulfate (DMS) footprinting, has been employed to study the interaction of nuclear proteins with thyroid hormone-responsive genes in the presence of T3.

DMS methylates guanine (B1146940) residues in DNA. When a protein is bound to a specific DNA sequence, it can either protect these guanines from methylation or enhance their reactivity to DMS, creating a "footprint." By comparing the methylation pattern of DNA from T3-treated and untreated cells, researchers can pinpoint the precise locations of protein-DNA interactions that are modulated by the hormone.

For instance, studies using DMS footprinting have examined the effects of T3 on the growth hormone (GH) gene promoter in pituitary tumor cells. These experiments revealed that T3 can induce changes in the protection of specific guanine residues within the Pit-1 and Sp1 binding sites, suggesting that T3 enhances the interaction of these transcription factors with the GH gene. researchgate.netoup.com In studies of the rat growth hormone gene, T3 was shown to induce the binding of T3 receptors and the pituitary-specific transcription factor Pit-1 to their respective response elements in vivo within a few hours. bioscientifica.com This technique has also been used to demonstrate that T3 receptor (TR) homodimers can bind to thyroid hormone response elements (TREs) both before and after exposure to T3. researchgate.netoup.com

These in vivo footprinting studies provide critical, high-resolution data on the dynamic interplay between T3, its nuclear receptors, and target gene promoters, offering a detailed view of the initial events in T3-mediated gene regulation.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a versatile technique that allows for the rapid, multi-parametric analysis of individual cells within a population. It is extensively used in T3 research to quantify the effects of the hormone on cell cycle progression and apoptosis (programmed cell death). By staining cells with fluorescent dyes that bind to DNA or specific cellular markers, researchers can obtain detailed information about the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and identify apoptotic cells. oup.comoup.com

Studies utilizing flow cytometry have demonstrated the diverse and cell-type-specific effects of T3. For example:

In tadpole intestinal epithelial cells, T3 induces apoptosis, and flow cytometry has shown that cells at different stages of the cell cycle enter apoptosis in response to the hormone. researchgate.netnih.govrupress.org